molecular formula C10H18O3 B13495137 Ethyl 3-ethyl-3-isopropyloxirane-2-carboxylate

Ethyl 3-ethyl-3-isopropyloxirane-2-carboxylate

Cat. No.: B13495137
M. Wt: 186.25 g/mol
InChI Key: BJQUIMORMAIKAU-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its oxirane ring, which is substituted with ethyl and propan-2-yl groups, and an ester functional group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate typically involves the reaction of ethyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate with appropriate reagents under controlled conditions. One common method is the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as titanium-based catalysts or other transition metal complexes may be employed to facilitate the epoxidation reaction. The use of advanced purification techniques, such as distillation or chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols or other reduced compounds.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and ozone. The reactions are typically carried out in the presence of solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives.

Scientific Research Applications

Ethyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions involving oxiranes. It serves as a model substrate for understanding the behavior of epoxide hydrolases and other related enzymes.

    Medicine: Research into the potential therapeutic applications of oxirane derivatives includes their use as intermediates in the synthesis of pharmaceuticals. The compound’s reactivity makes it a valuable tool in drug discovery and development.

    Industry: In industrial applications, ethyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate is used in the production of polymers, resins, and other materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the oxirane ring acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-ethyl-2-(propan-2-yl)oxirane-2-carboxylate: Similar in structure but with different substitution patterns on the oxirane ring.

    Methyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate: Similar ester functionality but with a different alkyl group.

    Propyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate: Similar structure with a different alkyl group on the ester.

Uniqueness

Ethyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate is unique due to its specific substitution pattern on the oxirane ring and the presence of an ester functional group. This combination of features imparts distinct chemical properties, making it valuable in various research and industrial applications. Its reactivity and versatility in chemical transformations set it apart from other similar compounds.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 3-ethyl-3-propan-2-yloxirane-2-carboxylate

InChI

InChI=1S/C10H18O3/c1-5-10(7(3)4)8(13-10)9(11)12-6-2/h7-8H,5-6H2,1-4H3

InChI Key

BJQUIMORMAIKAU-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C(=O)OCC)C(C)C

Origin of Product

United States

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